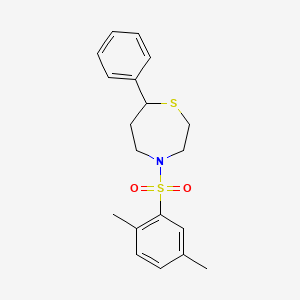

4-((2,5-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-((2,5-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane” is a thiazepane derivative. Thiazepanes are seven-membered heterocyclic compounds containing nitrogen and sulfur . They are part of a broader class of compounds known as azepanes. The presence of sulfonyl and phenyl groups in the compound suggests that it may have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of a compound like “this compound” would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .

Chemical Reactions Analysis

The chemical reactivity of a compound like “this compound” would depend on the functional groups present in the molecule. For example, the sulfonyl group is typically quite stable but can undergo certain types of reactions, such as reduction or nucleophilic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would be influenced by its molecular structure. These properties could include things like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

- Novel substituted 1,5-benzothiazepines incorporating the sulfonyl group have been efficiently synthesized through reactions involving sulfonyl chlorides and aminobenzenethiol with ZnO nanoparticles/pyridine as catalysts. These compounds have been analyzed for their structural integrity using various spectroscopic methods and show potential for further functionalization and application in drug design and materials science (Sandhya Chhakra et al., 2019).

- Research on the intermediacy of phenyl hydrogen sulfates in the sulfonation of phenols provides insights into sulfonation mechanisms and could be relevant for the synthesis and modification of sulfonyl-substituted compounds, including "4-((2,5-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane" (P. D. Wit et al., 2010).

Potential Applications

- A study on novel 2,3,4-trisubstituted 1,5-benzothiazepines bearing a sulfonyl pharmacophore highlights their synthesis and potential for biological activity. These findings suggest avenues for the development of new therapeutic agents (Sanjay N. Karale et al., 2011).

- Poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups, incorporating dimethylphenyl groups, have been developed for applications in fuel cells and other electrochemical devices. The high hydroxide conductivity and stability of these membranes highlight the utility of sulfonyl-containing compounds in advanced materials science (Qian Shi et al., 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-(2,5-dimethylphenyl)sulfonyl-7-phenyl-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S2/c1-15-8-9-16(2)19(14-15)24(21,22)20-11-10-18(23-13-12-20)17-6-4-3-5-7-17/h3-9,14,18H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUZAJQLEFPBMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2596859.png)

![[6-(Dimethylamino)pyridazin-3-yl]-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2596860.png)

![4-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2596861.png)

![Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate](/img/structure/B2596865.png)

![Cyclohexyl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2596866.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2596872.png)

![Methyl 3-{[(dimethylamino)sulfonyl]oxy}-2-thiophenecarboxylate](/img/structure/B2596873.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide](/img/structure/B2596876.png)

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2596878.png)